molecular formula C8H13N3S2 B2755825 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea CAS No. 1697625-99-2

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea

Cat. No.: B2755825
CAS No.: 1697625-99-2
M. Wt: 215.33
InChI Key: BWBYNMBSQYGUKU-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea (CAS 1697625-99-2) is a thiourea derivative incorporating a 2-methylthiazole moiety, offered as a high-purity research chemical for biological and medicinal chemistry investigations. Research Applications and Value: This compound is of significant interest in antimicrobial research. Structurally, it belongs to a class of thiourea derivatives known for their versatile biological activities. The combination of the thiourea pharmacophore with a thiazole heterocycle is a recognized strategy in designing novel bioactive molecules. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous therapeutic agents for its wide range of pharmacological properties . Thiourea derivatives themselves have been extensively studied and demonstrated diverse biological applications, including antibacterial, antioxidant, and anticancer properties . Specifically, thiourea derivatives bearing thiazole rings have shown promising in vitro activity against Gram-positive bacterial strains such as Staphylococcus aureus . Furthermore, such compounds have demonstrated potential in inhibiting biofilm formation, a key factor in bacterial pathogenicity and antimicrobial resistance . The presence of the thiourea group (-N-C(=S)-N-) provides a binding site that can interact with biological targets, while the thiazole ring contributes to the molecule's aromaticity and potential for donor-acceptor interactions, influencing its electronic profile and bioavailability . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S2/c1-6-11-7(5-13-6)3-4-10-8(12)9-2/h5H,3-4H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYNMBSQYGUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697625-99-2
Record name 3-methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea
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Preparation Methods

Amine-Isothiocyanate Coupling

The most direct method involves reacting 2-(2-methyl-1,3-thiazol-4-yl)ethylamine with methyl isothiocyanate under mild conditions. This nucleophilic addition proceeds via attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate, forming the thiourea backbone.

Procedure :

  • Dissolve 2-(2-methyl-1,3-thiazol-4-yl)ethylamine (1.0 equiv) in anhydrous ethanol.
  • Add methyl isothiocyanate (1.1 equiv) dropwise at 0°C under nitrogen.
  • Stir the reaction mixture at room temperature for 16–20 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/methanol gradient).

Key Parameters :

  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Temperature : Ambient (20–25°C).
  • Yield : 65–78% (reported in analogous syntheses).

Mechanistic Insight :
The reaction’s success hinges on the amine’s nucleophilicity and the absence of moisture, which could hydrolyze the isothiocyanate. Steric hindrance from the thiazole’s methyl group minimally impacts reactivity due to the ethyl spacer’s flexibility.

Thiocarbonylation of Amines Using Dimethylcyanodithioimidocarbonate

An alternative route employs dimethylcyanodithioimidocarbonate to introduce the thiourea moiety. This method avoids handling volatile isothiocyanates and is advantageous for scale-up.

Procedure :

  • Prepare a solution of dimethylcyanodithioimidocarbonate (1.2 equiv) in ethanol.
  • Add 2-(2-methyl-1,3-thiazol-4-yl)ethylamine (1.0 equiv) dropwise with stirring.
  • Reflux the mixture for 4–6 hours.
  • Quench with aqueous HCl, extract with ethyl acetate, and concentrate.

Key Observations :

  • Byproducts : Trace cyanamide derivatives may form, requiring chromatographic purification.
  • Yield : 60–70%, with purity >90% after recrystallization.

Multi-Step Synthesis from Thiazole Precursors

When the amine precursor is unavailable, it can be synthesized from 2-methyl-4-chloromethylthiazole via thioetherification and reduction:

Step 1: Thioether Formation

  • React 2-methyl-4-chloromethylthiazole with cysteamine hydrochloride (2-aminoethanethiol) in 48% HBr at 100°C for 6 hours.
  • Neutralize with NaOH and extract the product (2-[(2-methyl-1,3-thiazol-4-yl)methylthio]ethylamine ) into ether.

Step 2: Thiourea Formation

  • Treat the amine with methyl isothiocyanate as described in Section 1.1.

Overall Yield : 50–60% (two steps).

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification.
  • Elevated temperatures (>40°C) risk decomposition of the thiazole ring.

Purification Strategies

  • Chromatography : Essential for removing unreacted amine and symmetric thiourea byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 151–153°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, δ ppm): 2.42 (s, 3H, thiazole-CH₃), 2.84 (t, 2H, SCH₂), 3.72 (s, 3H, N-CH₃), 4.04 (t, 2H, NHCH₂), 7.10 (s, 1H, thiazole-H).
  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=S).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h)
Amine-Isothiocyanate 78 95 18
Thiocarbonylation 70 90 6
Multi-Step 55 88 24

Chemical Reactions Analysis

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiourea derivatives, including 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea, exhibit significant antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance:

  • In vitro studies demonstrated that derivatives of thiourea exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The presence of halogen atoms in the molecular structure was found to enhance the antimicrobial efficacy of these compounds, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .

Anticancer Activity

The thiazole moiety has been linked to anticancer properties due to its ability to interact with biological targets involved in cancer progression:

  • Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain thiazole derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells .
  • Structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring could lead to enhanced selectivity and potency against specific cancer cell lines .

Urease Inhibition

Thiourea derivatives are noted for their ability to inhibit urease, an enzyme implicated in various pathological conditions:

  • A study reported that certain thiourea hybrids exhibited exceptional urease inhibitory activity with IC50 values significantly lower than standard thiourea compounds . This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.

Mechanistic Insights

The mechanism of action for enzyme inhibition typically involves the interaction between the thiourea compound and the active site of the enzyme:

  • Molecular docking studies have provided insights into how these compounds bind to urease, offering a framework for designing more effective inhibitors .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Activity Target Organisms/Cells IC50/MIC Values
AntimicrobialBactericidal/FungicidalStaphylococcus aureus, E. coliMIC: 2 - 32 µg/mL
AnticancerCytotoxicHuman lung adenocarcinoma cellsIC50: Varies by derivative
Enzyme InhibitionUrease inhibitionUrease-producing bacteriaIC50: Significantly lower than standard

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

  • Thiourea core : Imparts hydrogen-bonding capacity and metal-chelating properties.
  • 2-Methyl-1,3-thiazole : Enhances lipophilicity and electronic effects.
  • Ethyl linker : Provides conformational flexibility between the thiazole and thiourea groups.

Comparison Table

Compound Name Core Structure Substituents/Linkers Key Functional Groups Biological/Physical Data (if available) Reference
3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea Thiourea Ethyl-linked 2-methylthiazole Thiourea, Thiazole Synthesis reported; no explicit bioactivity
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide (9a) Acetamide Phenyl-thiazole, triazole-phenoxymethyl Acetamide, Thiazole, Triazole Antibacterial activity (IC₅₀: 8–12 µM)
(2-Methyl-1,3-thiazol-4-yl)methanol Methanol 2-Methylthiazole Hydroxymethyl, Thiazole Melting point: 50°C; commercial availability
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride Amino acid derivative Methylthiazole-linked propanoic acid Carboxylic acid, Thiazole Used in peptide synthesis
1-(4-(2-Aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate (4a) Pyrrolidone Thiazole-phenyl, pyrrolidone-carboxylate Carboxylate, Thiazole Anticancer screening (moderate activity)

Physicochemical Properties

  • Lipophilicity: The ethyl-thiazole-thiourea structure likely confers moderate lipophilicity (logP ~2–3), comparable to acetamide derivatives (e.g., 9a: logP ~2.5) but lower than aromatic thiazoles like (2-methylthiazol-4-yl)methanol (logP ~1.8) .

Biological Activity

3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing findings from various studies and providing data tables for clarity.

  • Molecular Formula : C8H12N2S2
  • Molecular Weight : 188.32 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of various thiazole derivatives against common pathogens.

CompoundMIC (mg/mL)MBC (mg/mL)Target Pathogen
This compound0.230.47Bacillus cereus
Other Thiazole Derivative A0.700.94Escherichia coli
Other Thiazole Derivative B0.500.75Salmonella Typhimurium

Findings : The compound exhibited significant antibacterial activity against Bacillus cereus, with a notable MIC of 0.23 mg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Research indicates that compounds with thiazole moieties can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of various thiazole compounds on different cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia).

CompoundIC50 (µg/mL)Cell Line
This compound1.61HT29
Thiazole Compound X1.98Jurkat

: The compound demonstrated promising cytotoxicity with an IC50 value of 1.61 µg/mL against HT29 cells, suggesting its potential as an anticancer agent .

The biological activity of thiazole derivatives like this compound can be attributed to their ability to interact with cellular targets involved in microbial resistance and cancer cell proliferation.

Proposed Mechanisms:

  • Inhibition of DNA Synthesis : Thiazole compounds may interfere with DNA replication in bacteria and cancer cells.
  • Modulation of Enzyme Activity : They can inhibit enzymes critical for cell survival and replication.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole ring followed by coupling with a thiourea moiety. For example:

  • Step 1 : Formation of the 2-methyl-1,3-thiazol-4-yl intermediate via cyclization of thioamides or via Hantzsch thiazole synthesis (using α-haloketones and thioureas) .
  • Step 2 : Introduction of the ethyl linker through alkylation or nucleophilic substitution .
  • Step 3 : Final thiourea formation via reaction with methyl isothiocyanate or substituted urea derivatives .
    • Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd/C for coupling reactions) . Purity is verified via HPLC (>95%) and NMR (e.g., δ 2.5 ppm for methyl-thiazole protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • IR : Confirms thiourea C=S stretching (~1250 cm⁻¹) and thiazole C=N absorption (~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., thiazole C-4 at ~150 ppm) and ethyl linker connectivity (J = 6–8 Hz for CH₂-CH₂) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves stereochemistry and hydrogen-bonding networks (e.g., thiourea N-H···S interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Experimental Design :

  • In vitro : Use enzyme inhibition assays (e.g., IC₅₀ determination against bacterial transpeptidases) with controls for pH and cofactors .
  • In vivo : Pharmacokinetic profiling (e.g., bioavailability via LC-MS) and toxicity screening (LD₅₀ in murine models) to assess metabolic stability .
    • Data Analysis : Discrepancies may arise from poor membrane permeability or off-target effects. Mitigate via structural modifications (e.g., adding hydrophilic groups) or prodrug strategies .

Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27 for hydrogen bonding) and binding affinity (ΔG ≤ −8 kcal/mol) are prioritized .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of the ligand-receptor complex (RMSD ≤ 2 Å) .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be addressed during structure refinement?

  • Refinement Tools : SHELXL’s TWIN/BASF commands for twinned data and ISOR/SUMP for anisotropic displacement parameters .
  • Validation : Check R-factor convergence (R₁ < 5%) and electron density maps (Fo-Fc ≤ 0.3 eÅ⁻³) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiourea-Thiazole Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationα-bromoketone, thiourea, EtOH, reflux75–8592–95
Ethyl linker1,2-dibromoethane, K₂CO₃, DMF60–7090–93
Thiourea couplingMethyl isothiocyanate, THF, rt50–6588–91

Table 2 : Bioactivity Data Comparison (Hypothetical Example)

Assay TypeTarget EnzymeIC₅₀ (μM)NotesReference
In vitroBacterial FabH0.8Competitive inhibition
In vivoMurine infection5.2Reduced efficacy due to metabolism

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